molecular formula C15H16O2 B3340034 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol CAS No. 181962-52-7

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol

Cat. No. B3340034
CAS RN: 181962-52-7
M. Wt: 228.29 g/mol
InChI Key: ZCLOSPAJWAFSDG-GFCCVEGCSA-N
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Description

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, also known as Benzyl Alcohol, is a monohydroxybenzene alcohol with the molecular formula C7H8O. It is a colorless, volatile liquid with a mild pleasant odor and a bitter taste. Benzyl alcohol is found in a variety of products, including cosmetics, lotions, shampoos, and soaps. It is also used as a preservative and a flavoring agent in a variety of foods, beverages, and pharmaceuticals.

Scientific Research Applications

Mechanistic Insights into β-O-4 Bond Cleavage

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol's relevance in scientific research can be connected to its structural similarity and potential application in the study of lignin model compounds and their acidolysis. Yokoyama (2015) reviewed the mechanism of β-O-4 bond cleavage in lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the acidolysis process and the presence of benzyl-cation-type intermediates derived from these compounds. This study provides a fundamental understanding of lignin decomposition, which is crucial for the development of efficient lignin valorization strategies, potentially involving compounds similar to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol (Yokoyama, 2015).

Contributions to Organic Synthesis and Catalysis

The versatile nature of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol and related compounds finds applications in catalytic processes and organic synthesis. Pellissier (2011) discussed the importance of catalytic non-enzymatic kinetic resolution in asymmetric synthesis, indicating that compounds with functionalities similar to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol could be explored for their potential in enantioselective catalysis and synthesis of chiral molecules (Pellissier, 2011).

Environmental and Health Implications

The environmental presence and health implications of halogenated compounds, including those structurally related to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, have been a subject of study. Zuiderveen et al. (2020) reviewed the occurrence and potential health risks of novel brominated flame retardants in indoor environments, underscoring the importance of understanding the environmental distribution and toxicological effects of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Applications in Optoelectronic Materials

The structural features of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol and its derivatives are relevant for the development of optoelectronic materials. Chi and Chou (2010) emphasized the role of cyclometalating ligands in the design of phosphorescent materials for organic light-emitting diodes (OLEDs), indicating that the electronic properties of such compounds could be tuned for applications ranging from sensing to lighting and displays (Chi & Chou, 2010).

properties

IUPAC Name

(1R)-1-(2-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOSPAJWAFSDG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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